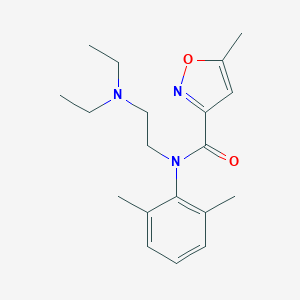
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an isoxazole ring, a diethylamino group, and a dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the diethylamino group via nucleophilic substitution.
- Attachment of the dimethylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-4-methyl-3-isoxazolecarboxamide
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-ethyl-3-isoxazolecarboxamide
Uniqueness
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both diethylamino and dimethylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
145440-99-9 |
|---|---|
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3 |
Clé InChI |
LOQWMANLSOLNMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
SMILES canonique |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Synonymes |
N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















